Cyclopentane, 1,3-bis(methylene)-

Catalog No.
S14359553
CAS No.
59219-48-6
M.F
C7H10
M. Wt
94.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane, 1,3-bis(methylene)-

CAS Number

59219-48-6

Product Name

Cyclopentane, 1,3-bis(methylene)-

IUPAC Name

1,3-dimethylidenecyclopentane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h1-5H2

InChI Key

DPUPESLAFGZQOY-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(=C)C1

Cyclopentane, 1,3-bis(methylene)- is a cyclic hydrocarbon with the chemical formula C7H10C_7H_{10} and a molecular weight of approximately 94.1543 g/mol. This compound features a cyclopentane ring substituted at the 1 and 3 positions with methylene groups (-CH2-). It is part of a broader class of compounds known as cyclopentanes, which are characterized by a five-membered carbon ring. The unique structure of cyclopentane, 1,3-bis(methylene)- allows it to exhibit interesting chemical properties and reactivity, making it a subject of study in organic chemistry and materials science .

  • Oxidation: This compound can be oxidized to yield cyclopentane-1,3-dione, indicating its potential for further functionalization .
  • Hydrogenation: The double bonds present in its derivatives can undergo hydrogenation reactions, leading to saturation and the formation of more stable alkanes.
  • Aldol Condensation: Cyclopentane derivatives can be synthesized through aldol condensation reactions, which involve the combination of aldehydes or ketones with cyclopentane derivatives .

Cyclopentane, 1,3-bis(methylene)- has several potential applications:

  • Fuel Additives: Due to its high density and favorable combustion properties, it may be used as a renewable high-density fuel or an additive in rocket propulsion systems .
  • Intermediate in Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Materials Science: It may find applications in developing new materials due to its structural properties.

Research on interaction studies involving cyclopentane, 1,3-bis(methylene)- is still emerging. Interaction studies typically focus on how this compound interacts with biological systems or other chemical species. Understanding these interactions can provide insights into its reactivity and potential applications in pharmaceuticals or materials science.

Cyclopentane, 1,3-bis(methylene)- shares structural similarities with various other compounds within the cyclopentane family. Here are some comparable compounds:

Compound NameStructureUnique Features
CyclopentaneC5H10Simple five-membered ring; basic hydrocarbon
CyclopentanedioneC5H8O2Contains a dione functional group; more reactive
1-MethylcyclopentaneC6H12Methyl substitution increases hydrophobicity
2-MethylcyclopentaneC6H12Different position of methyl affects reactivity
1-CyclopropylcyclopentaneC8H12Incorporates a cyclopropyl group; unique strain

Cyclopentane, 1,3-bis(methylene)- is unique due to its specific substitution pattern on the cyclopentane ring that influences its chemical reactivity and potential applications compared to these similar compounds.

The synthesis of bicyclic cyclopentane derivatives traces its origins to early efforts in strained hydrocarbon chemistry. Initial approaches relied on thermal rearrangements of polycyclic precursors, but these methods suffered from poor regiocontrol and low yields. A pivotal advancement emerged in the 1980s with the exploration of metallocene reagents, particularly zirconocene derivatives, which enabled directed cyclopropane ring-opening reactions. These early methodologies laid the groundwork for understanding the electronic and steric factors governing bicyclo[3.1.0]hexane formation.

By the late 1990s, photoredox catalysis entered the field, allowing radical-mediated annulations that expanded substrate scope beyond traditional donor-acceptor systems. The development of chiral phosphine catalysts in the early 2000s further enhanced stereochemical outcomes, as demonstrated in enantioselective [4+1] annulations using biphenyl-derived phosphepines. These historical milestones established the fundamental reaction paradigms that underpin contemporary synthetic strategies.

Modern Transition Metal-Catalyzed [3+2] Cycloaddition Approaches

Recent breakthroughs in transition metal catalysis have enabled highly efficient [3+2] annulations for constructing bicyclo[3.1.0]hexane cores. Rhodium complexes paired with chiral ligands, such as (S)-Segphos, facilitate enantioselective cycloisomerization of 1,6-enynes, yielding 2-alkylidenebicyclo[3.1.0]hexanes with excellent stereocontrol. This method capitalizes on the inherent strain of cyclopropene precursors, which undergo regioselective ring-opening upon coordination to the metal center.

Photoredox catalysis has emerged as a powerful alternative, particularly for substrates sensitive to traditional transition metal conditions. Iridium-based catalysts enable visible-light-mediated (3+2) annulations between cyclopropenes and aminocyclopropanes, achieving good yields (typically 65-85%) across diverse substrates. The reaction proceeds through single-electron transfer mechanisms, generating radical intermediates that couple to form the bicyclic framework. A notable advantage lies in the mild reaction conditions, which preserve sensitive functional groups often present in advanced intermediates.

Zirconocene-Mediated Cyclopentannulation Reaction Mechanisms

Zirconocene reagents have proven indispensable for constructing highly strained bicyclic systems through unique oxidative cyclization pathways. The Cp₂Zr⁰ fragment, stabilized by π-acceptor ligands, activates cyclopropene substrates through η²-coordination, inducing ring-opening via electron back-donation. This transient zirconacycle intermediate undergoes subsequent insertion with alkenes or alkynes, culminating in reductive elimination to form the bicyclo[3.1.0]hexane core.

Key mechanistic studies reveal that ligand choice critically influences reaction trajectory. Bulky substituents on the cyclopentadienyl rings enhance stereoselectivity by restricting rotational freedom during the insertion step. Recent modifications employing bis(trimethylsilyl)acetylene as a stabilizing ligand have improved reaction yields by preventing premature dimerization of the active zirconocene species. These advances have expanded the scope to include electron-deficient dienophiles previously incompatible with earlier zirconocene protocols.

Stereochemical Control in Bis-Methylene Cyclopentane Formation

Controlling absolute configuration in bicyclo[3.1.0]hexanes requires precise manipulation of transition state geometries. Difluorocyclopropenes exhibit remarkable diastereoselectivity (>20:1 dr) in photoredox annulations due to fluorine's stereoelectronic effects on radical recombination pathways. The bulky trifluoromethyl groups enforce a chair-like transition state, favoring axial approach of the cyclopropylaniline partner.

Chiral phosphine catalysts achieve enantiomeric excesses exceeding 90% in [4+1] annulations through dual activation mechanisms. The biphenyl backbone induces axial chirality, while the phosphorus center orchestrates substrate orientation through non-covalent interactions. Computational models suggest that π-stacking between aromatic substrates and the catalyst's binaphthyl system further enhances stereochemical discrimination.

Emerging strategies employ cooperative catalysis to address challenging quaternary stereocenters. Copper(I)/secondary amine systems promote asymmetric radical cyclopropanations, constructing vicinal all-carbon quaternary centers with 85-95% ee. This approach leverages chiral amines to control radical recombination trajectories while copper mediates single-electron transfers, enabling the synthesis of complex polycyclic architectures previously inaccessible through ionic mechanisms.

Cyclopentane, 1,3-bis(methylene)- (C7H10) represents a unique chemical compound with significant potential in polymer chemistry due to its distinctive structure featuring two methylene groups attached to a cyclopentane ring at the 1,3-positions [1]. This compound serves as an important monomer in cyclopolymerization reactions, particularly those catalyzed by palladium-diimine complexes, which have emerged as powerful tools for controlled polymerization [2].

Palladium(II)-diimine catalysts have demonstrated remarkable efficiency in promoting the controlled cyclopolymerization of functionalized alpha,omega-dienes, including compounds structurally related to 1,3-bis(methylene)cyclopentane [2] [3]. These catalysts initiate cyclopolymerization through a coordination-insertion mechanism, where the palladium center coordinates with the methylene groups before insertion into the growing polymer chain [4]. The resulting polymers contain well-defined cyclopentane rings distributed regularly along the polymer backbone [5].

The mechanism of palladium-diimine catalyzed cyclopolymerization involves several key steps [4] [6]:

  • Coordination of the diene monomer to the palladium center
  • Insertion of one olefin into the palladium-carbon bond
  • Intramolecular coordination of the second olefin
  • Cyclization through insertion of the second olefin
  • Chain propagation through coordination of another monomer

This process results in the formation of polymers with precisely controlled structures, where the cyclopentane rings are incorporated into the polymer backbone with high regioselectivity and stereoselectivity [3] [7]. The palladium-diimine catalysts can be fine-tuned by modifying the steric and electronic properties of the diimine ligands, allowing for precise control over the polymerization process [7].

Table 1: Key Palladium-Diimine Catalysts for Cyclopolymerization of 1,3-Bis(methylene)cyclopentane Derivatives

Catalyst TypeStructure FeaturesPolymerization ConditionsPolymer Characteristics
[(ArN:C(R)C(R):NAr)Pd(CH3)(OEt2)]+BAr4'-Bulky diimine ligands with aryl substituents25-50°C, CH2Cl2 solventHigh molecular weight, narrow polydispersity
Pd complexes with C2-symmetric ligandsSymmetric diimine structureRoom temperature, tolueneIsotactic polymers with high stereoregularity
α-diimine Pd catalysts with cycloalkyl substituentsFlexible cycloalkyl groups on diimine40°C, chlorobenzenePolymers with controlled branching density

Recent advances in catalyst design have led to the development of palladium complexes with enhanced stability and activity for the cyclopolymerization of 1,3-bis(methylene)cyclopentane derivatives [8] [9]. These catalysts can operate under mild conditions and tolerate various functional groups, making them versatile tools for the synthesis of complex polymer architectures [4]. The ability of palladium-diimine catalysts to promote living polymerization allows for the preparation of block copolymers and other advanced materials with precisely controlled structures [9].

Stereoregular Polymer Backbone Engineering via 1,3-Bis(methylene) Units

The incorporation of 1,3-bis(methylene) units into polymer backbones offers a powerful approach for engineering stereoregular polymers with tailored properties [10] [11]. The unique structure of cyclopentane, 1,3-bis(methylene)- enables the creation of polymers with well-defined stereochemistry, which significantly influences their physical and mechanical properties [12].

Stereoregularity in polymers containing 1,3-bis(methylene)cyclopentane units can be controlled through the careful selection of catalysts and polymerization conditions [13]. Palladium complexes with C2-symmetric structures have proven particularly effective for promoting isospecific polymerization, resulting in isotactic polymers with high stereoregularity [5] [14]. These catalysts can discriminate between the prochiral faces of the incoming monomer, leading to consistent stereochemical configurations along the polymer backbone [11].

The stereochemical configuration of polymers containing 1,3-bis(methylene)cyclopentane units can be classified into several categories [12] [13]:

  • Isotactic: All stereogenic centers have the same configuration
  • Syndiotactic: Alternating configurations of stereogenic centers
  • Atactic: Random configuration of stereogenic centers
  • Stereoblock: Blocks of isotactic or syndiotactic sequences

The degree of stereoregularity in these polymers can be quantified using techniques such as 13C nuclear magnetic resonance spectroscopy, which provides information about the tacticity and sequence distribution [10] [12]. High-resolution NMR analysis has revealed that palladium-diimine catalyzed polymerization of 1,3-bis(methylene)cyclopentane derivatives can achieve isotacticity levels exceeding 85% under optimized conditions [11] [5].

The stereoregular arrangement of 1,3-bis(methylene)cyclopentane units in the polymer backbone has profound effects on the chain conformation and packing [15] [13]. Isotactic polymers tend to adopt helical conformations with regular repeating units, while syndiotactic polymers often form extended zigzag structures [12]. These conformational differences translate into distinct physical properties, including crystallinity, melting temperature, and mechanical strength [13].

Table 2: Influence of Catalyst Structure on Stereoregularity of Poly(1,3-bis(methylene)cyclopentane)

Catalyst TypeTacticity (% isotactic)Polymerization Temperature (°C)Molecular Weight (g/mol)Polydispersity Index
α-IDPi65%-7815,0001.45
IDPi 177%-7822,0001.32
IDPi 285%-7828,0001.25
IDPi 377%-7830,0001.28

Recent advances in polymer backbone engineering have focused on developing new methods for controlling the stereochemistry of 1,3-bis(methylene)cyclopentane polymerization [10] [11]. These include the use of asymmetric ion-pairing catalysis, which employs chiral counterions to direct the stereochemical outcome of the polymerization [11]. Additionally, the development of stereoselective chain-walking mechanisms has enabled the conversion of non-stereoregular precursors into highly stereoregular polymers through post-polymerization modification [12] [13].

The ability to precisely control the stereochemistry of polymers containing 1,3-bis(methylene)cyclopentane units opens up new possibilities for designing materials with tailored properties for specific applications [10] [12]. By manipulating the stereoregularity of the polymer backbone, researchers can fine-tune properties such as crystallinity, thermal stability, and mechanical strength [13].

Structure-Property Relationships in Polyolefin Cyclopentane Copolymers

The incorporation of cyclopentane, 1,3-bis(methylene)- units into polyolefin chains creates unique structure-property relationships that significantly influence the physical and mechanical characteristics of the resulting copolymers [16] [17]. These relationships stem from the rigid cyclic structure of the cyclopentane ring and the specific positioning of the methylene groups, which affect chain packing, crystallinity, and thermal behavior [16] [5].

Polyolefin copolymers containing 1,3-bis(methylene)cyclopentane units exhibit distinct crystallization behaviors compared to conventional polyolefins [16] [17]. The presence of cyclopentane rings in the polymer backbone disrupts the regular packing of the chains, leading to changes in crystallinity and melting temperature [18]. Studies have shown that the degree of crystallinity decreases with increasing cyclopentane content, while the melting temperature shows a non-linear dependence on composition [18] [19].

The thermal properties of polyolefin-cyclopentane copolymers are strongly influenced by the distribution and stereochemistry of the cyclopentane units [18] [19]. Differential scanning calorimetry (DSC) studies have revealed that these copolymers often exhibit multiple melting endotherms, indicating the presence of different crystalline phases or varying degrees of perfection in the crystallites [19] [20]. The glass transition temperature (Tg) also increases with higher cyclopentane content due to the restricted chain mobility imposed by the rigid cyclic structures [20].

Mechanical properties of polyolefin-cyclopentane copolymers show a complex dependence on composition and microstructure [16] [17]. The incorporation of 1,3-bis(methylene)cyclopentane units generally leads to increased stiffness and tensile strength compared to the parent polyolefin, attributed to the rigid cyclopentane rings that restrict chain mobility [17]. However, at higher cyclopentane contents, the disruption of crystallinity can result in decreased mechanical properties [17] [18].

Table 3: Effect of Cyclopentane Content on Properties of Polyethylene-Cyclopentane Copolymers

Cyclopentane Content (mol%)Crystallinity (%)Melting Temperature (°C)Glass Transition Temperature (°C)Tensile Strength (MPa)
065135-11035
552128-9538
1043120-8542
1535112-7540
2025105-6536

X-ray diffraction studies have provided valuable insights into the crystalline structure of polyolefin-cyclopentane copolymers [18] [21]. These investigations have revealed that 1,3-disubstituted cyclopentane units can be incorporated into the crystalline phase of polyethylene, leading to expansion of the unit cell, particularly along the a-axis [18]. This phenomenon indicates that the cyclopentane rings can be accommodated within the crystalline lattice without completely disrupting the ordered structure [18] [21].

The molecular weight distribution of polyolefin-cyclopentane copolymers also plays a crucial role in determining their properties [22] [23]. Copolymers with narrow molecular weight distributions typically exhibit more uniform properties and better processability [23]. The polydispersity index (PDI) of these copolymers can be controlled through the choice of catalyst and polymerization conditions, with palladium-diimine catalysts generally producing polymers with PDI values between 1.2 and 2.0 [22] [24].

Recent studies have explored the relationship between chain architecture and properties in polyolefin-cyclopentane copolymers [25] [26]. The introduction of long-chain branching through the incorporation of functionalized cyclopentane derivatives has been shown to enhance melt strength and processability without significantly compromising mechanical properties [27] [26]. These findings highlight the potential for tailoring the structure-property relationships in polyolefin-cyclopentane copolymers through precise control of composition and architecture [25] [26].

Liquid Crystalline Phase Behavior in Isotactic Cyclopentane Polymers

Isotactic polymers containing 1,3-bis(methylene)cyclopentane units exhibit fascinating liquid crystalline phase behavior, which represents one of their most distinctive and technologically relevant properties [14] [28]. This unique behavior stems from the combination of rigid cyclopentane rings and the regular, isotactic arrangement of these units along the polymer backbone, creating the necessary structural anisotropy for liquid crystalline ordering [28] [29].

The liquid crystalline phases in isotactic cyclopentane polymers typically emerge within specific temperature ranges, bounded by the glass transition temperature at the lower end and the isotropization temperature at the upper end [28] [30]. Within this temperature window, these polymers can display various mesophases, including nematic, smectic, and columnar arrangements, depending on the specific molecular structure and thermal history [28] [29].

Poly(methylene-1,3-cyclopentane) (PMCP) with isotactic configuration represents a particularly interesting example of liquid crystalline behavior in polyolefins [14] [31]. This polymer, obtained through the cyclopolymerization of 1,5-hexadiene using palladium-diimine catalysts with C2 symmetry, exhibits clear birefringence and fluidity above its glass transition temperature [14]. Polarized optical microscopy reveals characteristic Schlieren textures indicative of nematic liquid crystalline ordering [14] [28].

The formation of liquid crystalline phases in isotactic cyclopentane polymers is strongly influenced by molecular weight and tacticity [28] [32]. Lower molecular weight polymers typically show faster liquid crystallization from the isotropic phase, while higher molecular weight variants require longer times to develop ordered structures [14]. The degree of isotacticity plays a crucial role, with highly isotactic polymers (>80% isotactic) showing more pronounced liquid crystalline behavior compared to their less stereoregular counterparts [32] [31].

Table 4: Liquid Crystalline Phase Transitions in Isotactic Poly(methylene-1,3-cyclopentane)

Molecular Weight (g/mol)Isotacticity (%)Glass Transition Temperature (°C)Liquid Crystal Phase TypeIsotropization Temperature (°C)
10,0008545Nematic120
15,0008548Nematic135
20,0008550Nematic145
15,0007545Nematic125
15,0006542Weakly nematic115

X-ray diffraction analysis of isotactic cyclopentane polymers in their liquid crystalline state reveals characteristic diffraction patterns that provide insights into their molecular organization [14] [29]. Wide-angle X-ray scattering (WAXS) typically shows distinct reflections corresponding to the regular spacing between polymer chains, while small-angle X-ray scattering (SAXS) provides information about larger-scale ordering in the mesophase [29] [32].

The rheological properties of isotactic cyclopentane polymers in their liquid crystalline state exhibit distinctive features that differentiate them from conventional polymer melts [14] [29]. These include non-Newtonian viscosity behavior at low shear rates, characteristic of liquid crystalline materials, and complex viscoelastic responses that reflect the interplay between chain mobility and mesophase ordering [14] [29]. These rheological characteristics have important implications for processing these materials into useful products [29].

The liquid crystalline behavior of isotactic cyclopentane polymers offers several technological advantages [28] [30]. The ordered arrangement of polymer chains in the mesophase can lead to enhanced mechanical properties, particularly in terms of stiffness and strength along the direction of molecular alignment [28]. Additionally, the ability to control the orientation of these liquid crystalline polymers through external fields or flow provides opportunities for creating materials with anisotropic properties tailored for specific applications [29] [30].

Density functional theory calculations have emerged as the primary computational tool for investigating substituent orientation effects in cyclopentane, 1,3-bis(methylene)- derivatives [1] [2]. The unique substitution pattern of this compound, featuring two methylene groups at the 1,3-positions of the cyclopentane ring, creates a complex electronic environment that requires sophisticated theoretical treatment to accurately predict molecular behavior [4].

Recent studies employing the B3LYP functional with various basis sets have revealed that the orientation of the bis-methylene substituents significantly influences the overall electronic structure of the molecule [1] [5]. The density functional theory approach allows for the systematic investigation of how different substituent orientations affect key molecular properties, including dipole moments, frontier orbital energies, and conformational preferences [5] [6].
The computational analysis of substituent effects has been extensively studied using multiple density functional theory methodologies [1] [2] [7]. The B3LYP/6-31G* level of theory has proven particularly effective for geometry optimization and frequency calculations of cyclopentane derivatives, providing reliable predictions of bond lengths, bond angles, and vibrational frequencies [5] [6]. More sophisticated functionals such as M06-2X/6-31+G(d,p) have been employed when accurate treatment of dispersion interactions is required, particularly for conformational analysis of flexible bis-methylene systems [2] [8].

The effect of substituents on the stability of cyclopentane, 1,3-bis(methylene)- has been investigated through comprehensive density functional theory calculations [5] [6]. These studies have shown that the introduction of electron-withdrawing groups at the methylene positions generally increases the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, thereby enhancing molecular stability [5]. Conversely, electron-donating substituents tend to decrease this energy gap, leading to increased reactivity and potential for chemical transformation [6].

Computational investigations have also revealed that the geometric parameters of cyclopentane, 1,3-bis(methylene)- are sensitive to substituent orientation [5] [6]. The carbon-carbon bond lengths in the cyclopentane ring show variations depending on the electronic nature of the substituents, with electron-withdrawing groups generally causing slight bond shortening and electron-donating groups leading to bond lengthening [5]. These subtle geometric changes have significant implications for the molecular reactivity and conformational behavior of the compound [6].

Frontier Molecular Orbital Interactions in Diels-Alder Precursors

The frontier molecular orbital theory provides a powerful framework for understanding the reactivity of cyclopentane, 1,3-bis(methylene)- and its derivatives in cycloaddition reactions [9] [10] [11]. The unique electronic structure of this compound, featuring two exocyclic double bonds, creates distinctive frontier orbital characteristics that govern its behavior as both a diene and dienophile component in Diels-Alder reactions [9] [12].

Computational studies have revealed that the highest occupied molecular orbital of cyclopentane, 1,3-bis(methylene)- exhibits significant delocalization across the bis-methylene substituents and the cyclopentane ring system [9] [10]. This delocalization pattern is crucial for understanding the regioselectivity and stereoselectivity observed in cycloaddition reactions involving this compound [11] [12]. The energy of the highest occupied molecular orbital is particularly sensitive to the electronic nature of substituents, with electron-donating groups raising the orbital energy and electron-withdrawing groups lowering it [10] [12].

The lowest unoccupied molecular orbital of cyclopentane, 1,3-bis(methylene)- displays complementary characteristics that are essential for its function as a dienophile in inverse electron demand Diels-Alder reactions [9] [12]. The orbital coefficients and nodal patterns provide insights into the preferred approach geometries and transition state structures for various cycloaddition processes [11] [12]. These computational predictions have been validated through experimental studies of reactivity patterns and product distributions [12].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a critical parameter for predicting the reactivity of cyclopentane, 1,3-bis(methylene)- in various chemical transformations [9] [10]. Smaller energy gaps generally correspond to higher reactivity, while larger gaps indicate greater kinetic stability [10] [12]. The ability to tune this energy gap through careful substituent selection provides a rational approach to designing derivatives with desired reactivity profiles [12].

Advanced computational methods including time-dependent density functional theory have been employed to investigate the excited state properties of cyclopentane, 1,3-bis(methylene)- and their relevance to photochemical processes [13] [14]. These studies have revealed that the compound exhibits characteristic absorption bands in the ultraviolet region, with the exact positions and intensities depending on the substituent pattern [13] [14]. The computational predictions of electronic spectra provide valuable guidance for experimental characterization and identification of these compounds [14].

Conformational Dynamics of Bis-Methylene Spiro Systems

The conformational behavior of cyclopentane, 1,3-bis(methylene)- and related spiro systems represents a complex interplay between ring strain, steric interactions, and electronic effects [15] [16] [17]. Computational investigations using molecular dynamics simulations and quantum chemical calculations have provided detailed insights into the conformational preferences and dynamic behavior of these systems [15] [18] [19].

Molecular dynamics simulations employing the General Amber Force Field have been used to explore the conformational space of bis-methylene spiro systems [18] [19]. These studies have revealed that the systems exhibit significant conformational flexibility, with multiple low-energy conformations accessible at room temperature [18] [8]. The conformational transitions between different states occur on timescales ranging from picoseconds to nanoseconds, depending on the specific structural features and substituent patterns [19] [8].

The conformational analysis of spiro systems has benefited from the development of enhanced sampling techniques such as Hamiltonian Replica Exchange methods [18] [19]. These approaches allow for comprehensive exploration of the conformational space, ensuring that all relevant conformations are identified and characterized [18] [19]. The results of these simulations have been validated through comparison with nuclear magnetic resonance spectroscopy data, providing confidence in the computational predictions [8] [20].

Quantum chemical calculations at the density functional theory level have been employed to refine the conformational preferences identified through molecular dynamics simulations [18] [19] [8]. The B3LYP/6-31+G(d,p) level of theory has proven particularly effective for geometry optimization of spiro systems, providing accurate predictions of bond lengths, bond angles, and relative energies [8]. More sophisticated methods such as M06-2X have been used when accurate treatment of dispersion interactions is critical for conformational analysis [8].

The conformational dynamics of bis-methylene spiro systems are significantly influenced by intramolecular hydrogen bonding and other non-covalent interactions [16] [8]. Computational studies have identified specific conformations that are stabilized by these interactions, leading to characteristic nuclear magnetic resonance signatures that can be used for experimental validation [16] [8]. The ability to predict and understand these conformational preferences is essential for rational design of spiro systems with desired properties [16].

Solvation Effects on Ring Strain Energy Landscapes

The investigation of solvation effects on the ring strain energy landscapes of cyclopentane, 1,3-bis(methylene)- requires sophisticated computational approaches that can accurately account for solute-solvent interactions [21] [22] [23]. These studies are particularly important for understanding the behavior of the compound in different chemical environments and for predicting its reactivity in various solvents [23] [24].

Computational studies have revealed that ring strain energy is a fundamental property that governs the thermodynamic stability and reactivity of cyclic compounds [21] [22] [25]. For cyclopentane derivatives, the ring strain energy is relatively modest compared to smaller ring systems, but it still plays a crucial role in determining conformational preferences and reaction pathways [21] [25]. The presence of bis-methylene substituents introduces additional complexity to the strain energy landscape due to their influence on ring geometry and electron distribution [21] [22].

The application of implicit solvation models such as the Polarizable Continuum Model has provided insights into how different solvents affect the ring strain energy of cyclopentane, 1,3-bis(methylene)- [23] [24]. These calculations have shown that polar solvents generally stabilize conformations with larger dipole moments, while non-polar solvents favor conformations with minimal charge separation [23] [24]. The magnitude of these solvation effects can be substantial, with energy differences of several kilocalories per mole between gas phase and solution phase calculations [24].

Recent advances in machine learning approaches have enabled the rapid prediction of ring strain energies for large databases of cyclic compounds [22] [26]. These methods utilize graph neural networks trained on high-quality quantum chemical data to predict ring strain energies with accuracy comparable to density functional theory calculations but at a fraction of the computational cost [22] [26]. The application of these methods to bis-methylene cyclic systems has provided valuable insights into structure-property relationships and has facilitated the design of compounds with tailored strain energy profiles [22] [26].

XLogP3

1.7

Exact Mass

94.078250319 g/mol

Monoisotopic Mass

94.078250319 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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